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Compound of Interest

Compound Name: Brazilane

Cat. No.: B1254921 Get Quote

For Immediate Release: Researchers and drug development professionals now have access to

a comprehensive guide on the enzymatic inhibitory properties of brazilin, a natural compound

found in the heartwood of Caesalpinia sappan L. This guide provides a detailed comparison of

brazilin's efficacy against several key enzymatic targets, alongside data for other known

inhibitors, offering a valuable resource for the evaluation of its therapeutic potential.

Brazilin has demonstrated significant inhibitory activity against a range of enzymes implicated

in various diseases, including cancer, inflammation, and metabolic disorders. This publication

summarizes the available quantitative data, outlines detailed experimental protocols for key

assays, and visualizes the associated signaling pathways to provide a clear and objective

assessment of brazilin as a selective enzyme inhibitor.

Comparative Analysis of Brazilin's Inhibitory
Activity
The inhibitory potency of brazilin has been evaluated against several key enzymes. The

following tables provide a comparative summary of its activity, benchmarked against other

known inhibitors.

Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9)
PCSK9 is a key regulator of cholesterol metabolism, and its inhibition is a validated strategy for

lowering low-density lipoprotein (LDL) cholesterol.
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Inhibitor Target IC50

Brazilin PCSK9-LDLR Interaction 2.19 µM[1][2][3]

Evolocumab PCSK9 Reduces LDL by ~60%

Alirocumab PCSK9 Reduces LDL by ~54.7%

Janus Kinase 2 (JAK2)
JAK2 is a non-receptor tyrosine kinase that plays a critical role in cytokine signaling pathways

involved in inflammation and myeloproliferative neoplasms.

Inhibitor Target
Binding Energy (kcal/mol) /
IC50

Brazilin JAK2 (in silico) -8.37

Ruxolitinib JAK1 / JAK2 3.3 nM / 2.8 nM

Matrix Metalloproteinases (MMPs)
MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the

extracellular matrix, playing a crucial role in cancer cell invasion and metastasis. Brazilin has

been shown to decrease the secretion of MMP-2 and MMP-9 in a dose-dependent manner in

MDA-MB-231 breast cancer cells. While direct enzymatic IC50 values for brazilin are not

available, its effect on cell invasion is significant. The IC50 for the cytotoxicity of brazilin in

MDA-MB-231 cells is 49.92 µM[4].
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Inhibitor Target(s) IC50

Brazilin MMP-2 & MMP-9 Secretion Dose-dependent decrease[4]

ARP100 (Selective MMP-2

inhibitor)
MMP-2 12 nM[5]

AG-L-66085 (Selective MMP-9

inhibitor)
MMP-9 5 nM[5]

BR351 MMP-2, MMP-9 4 nM, 11 nM[6]

Cyclooxygenase-2 (COX-2) / Prostaglandin-
endoperoxide synthase 2 (PTGS2)
COX-2 is an enzyme responsible for the production of pro-inflammatory prostaglandins.

Selective COX-2 inhibitors are a major class of anti-inflammatory drugs.

Inhibitor Target IC50

Celecoxib COX-2 6.8 µM[7]

Etoricoxib COX-2 1.1 µM

Diclofenac COX-1 / COX-2 0.076 µM / 0.026 µM[7]

Note: Direct IC50 value for Brazilin against PTGS2 is not currently available.

Histone Deacetylases (HDACs)
HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene

expression and are important targets in cancer therapy. Brazilin has been shown to significantly

inhibit the activity of HDACs, specifically suppressing the expression of HDAC1 and HDAC2[8].
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Inhibitor Target(s) IC50

Brazilin HDACs (HDAC1 & HDAC2)
Inhibits activity and

expression[8]

Vorinostat (SAHA) Pan-HDAC ~0.63 µM[9]

Compound 19 HDAC1, HDAC6 Low µM range[10]

Nafamostat HDACs 0.07 µM (cell-based assay)[7]

Protein Kinase C (PKC) and Insulin Receptor Serine
Kinase
Brazilin has been found to inhibit both Protein Kinase C (PKC) and insulin receptor serine

kinase, suggesting its potential in modulating insulin signaling pathways[11][12].

Experimental Protocols
In Vitro PCSK9-LDLR Binding Assay
This assay quantifies the ability of brazilin to inhibit the binding of PCSK9 to the Low-Density

Lipoprotein Receptor (LDLR).

Principle: A 96-well plate is coated with the LDLR ectodomain. Recombinant human PCSK9

protein is then added to the wells in the presence or absence of brazilin. The amount of PCSK9

that binds to the LDLR is detected using a labeled secondary antibody, and the signal is

measured. A decrease in signal in the presence of brazilin indicates inhibition of the PCSK9-

LDLR interaction.

Protocol Outline:

Coat a 96-well plate with recombinant LDLR ectodomain and incubate overnight.

Wash the plate to remove unbound LDLR.

Block the plate to prevent non-specific binding.

Add serial dilutions of brazilin to the wells.
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Add recombinant human PCSK9 protein to the wells and incubate.

Wash the plate to remove unbound PCSK9.

Add a labeled anti-PCSK9 antibody and incubate.

Wash the plate to remove unbound secondary antibody.

Add a suitable substrate and measure the signal using a plate reader.

Calculate the IC50 value of brazilin from the dose-response curve.

In Vitro Protein Kinase C (PKC) Inhibition Assay
This assay measures the ability of brazilin to inhibit the catalytic activity of PKC.

Principle: A specific PKC substrate peptide is incubated with active PKC enzyme and ATP in

the presence or absence of brazilin. The amount of phosphorylated substrate is then quantified.

A reduction in substrate phosphorylation in the presence of brazilin indicates PKC inhibition.

Protocol Outline:

Prepare a reaction mixture containing buffer, active PKC enzyme, and a specific substrate

peptide.

Add serial dilutions of brazilin to the reaction mixture.

Initiate the kinase reaction by adding ATP.

Incubate the reaction at a controlled temperature for a specific time.

Stop the reaction.

Quantify the amount of phosphorylated substrate using a suitable detection method (e.g.,

radioactivity, fluorescence, or colorimetry).

Determine the IC50 value of brazilin from the dose-response curve.
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In Vitro Insulin Receptor Serine Kinase Inhibition Assay
This assay determines the inhibitory effect of brazilin on the serine kinase activity of the insulin

receptor.

Principle: The insulin receptor, which has intrinsic tyrosine kinase activity and can be

phosphorylated on serine residues by other kinases, is used as the substrate. The assay

measures the incorporation of phosphate onto serine residues of the insulin receptor in the

presence or absence of brazilin.

Protocol Outline:

Prepare a reaction mixture containing purified insulin receptor, a serine kinase source, and

buffer.

Add serial dilutions of brazilin to the reaction mixture.

Initiate the kinase reaction by adding radiolabeled ATP (e.g., [γ-³²P]ATP).

Incubate the reaction at a controlled temperature for a specific time.

Stop the reaction and separate the proteins by SDS-PAGE.

Visualize the phosphorylated insulin receptor by autoradiography.

Quantify the level of serine phosphorylation to determine the inhibitory effect of brazilin.

Signaling Pathways and Experimental Workflows
Brazilin's Impact on the NF-κB Signaling Pathway
Brazilin has been shown to inhibit the NF-κB signaling pathway, a key regulator of

inflammation. This inhibition is thought to be mediated, at least in part, by its effects on

upstream kinases.

Caption: Brazilin inhibits the NF-κB pathway by targeting the IKK complex.

Brazilin Activates the STING Signaling Pathway
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Recent studies have shown that brazilin can activate the STING (Stimulator of Interferon

Genes) pathway, which is involved in the innate immune response to cytosolic DNA and has

implications for cancer immunotherapy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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